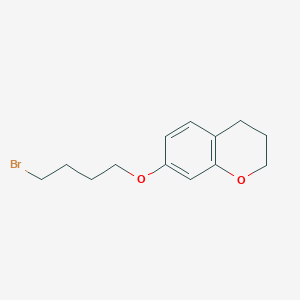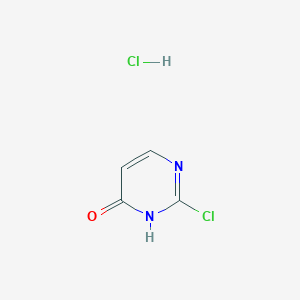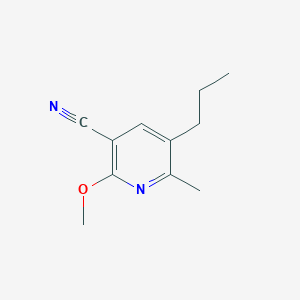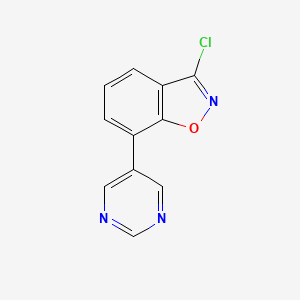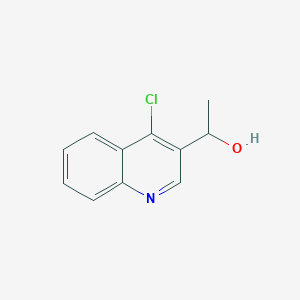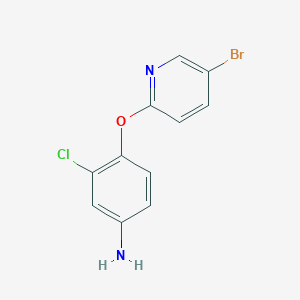
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is a chemical compound characterized by its bromine and chlorine atoms attached to a pyridine ring and an aniline group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 5-position, forming 5-bromopyridine.
Chlorination: The aniline derivative is chlorinated to introduce the chlorine atom at the 3-position.
Coupling Reaction: The brominated pyridine and chlorinated aniline are then coupled using a suitable catalyst, such as palladium, under specific reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Derivatives with reduced halogen content.
Substitution: Compounds with different substituents replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4-(5-Bromopyridin-2-yl)morpholine: Similar structure but with a morpholine group instead of an aniline group.
5-Bromopyridine-3-acetonitrile: Contains a bromine atom on the pyridine ring and a nitrile group.
2,3-Diamino-5-bromopyridine: Contains two amino groups and a bromine atom on the pyridine ring.
Uniqueness: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is unique due to its combination of bromine and chlorine atoms on the pyridine ring and the presence of the aniline group
Eigenschaften
Molekularformel |
C11H8BrClN2O |
|---|---|
Molekulargewicht |
299.55 g/mol |
IUPAC-Name |
4-(5-bromopyridin-2-yl)oxy-3-chloroaniline |
InChI |
InChI=1S/C11H8BrClN2O/c12-7-1-4-11(15-6-7)16-10-3-2-8(14)5-9(10)13/h1-6H,14H2 |
InChI-Schlüssel |
IJCIHTKATFJPSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


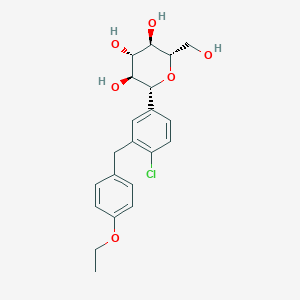
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
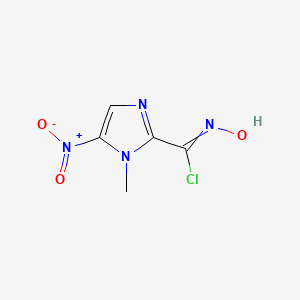
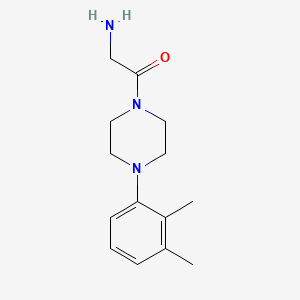
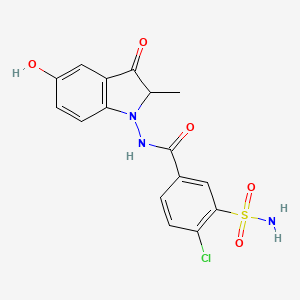
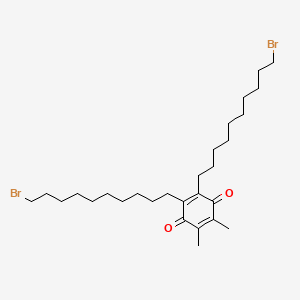

![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
